molecular formula C21H27N3O2 B2750616 N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-39-1

N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2750616
CAS No.: 899750-39-1
M. Wt: 353.466
InChI Key: MJYPGGFAFWQHON-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic pyrrolo-pyrazine core. Key structural features include:

  • Cyclohexyl carboxamide: The N-cyclohexyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and target engagement in hydrophobic binding pockets.

Properties

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(25)22-17-6-3-2-4-7-17/h5,8-13,17,20H,2-4,6-7,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYPGGFAFWQHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts to form the pyrrolo[1,2-a]pyrazine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name (Reference) Core Structure R Group (Aryl) Carboxamide Substituent Key Physical/Biological Data
Target Compound Pyrrolo[1,2-a]pyrazine 4-Methoxyphenyl Cyclohexyl N/A
1-(4-Fluorophenyl)-N-tert-butyl... Pyrrolo[1,2-a]pyrazine 4-Fluorophenyl tert-Butyl RN: 900001-48-1; No bioactivity data
2-Methyl-4-(4-methoxyphenyl)... Pyrrolo[1,2-a]pyrazinone 4-Methoxyphenyl Methyl m.p. 219–221°C; IR (C=O): 1633.8 cm⁻¹
COPP Inhibitors Octahydro-pyrrolo[1,2-a]pyrazine Varied Cyclohexyl IC₅₀: 6 μM – mM (NMT-1 inhibition)
N-(4-Chlorophenyl)pyrazine-2-carboxamide Pyrazine 4-Chlorophenyl 4-Chloro-2-methylbiphenyl ¹H NMR: δ 9.67 (s, 1H), 8.80 (s, 1H)
Substituent Analysis:
  • Aryl Group: 4-Methoxy (Target): Enhances solubility via polarity and may stabilize aromatic interactions through electron donation. 4-Fluoro (): Electron-withdrawing effects improve metabolic stability and binding affinity to hydrophobic pockets.
  • Carboxamide Substituent :
    • Cyclohexyl (Target, ) : Bulky aliphatic group improves binding to deep hydrophobic enzyme pockets.
    • tert-Butyl () : Less steric hindrance than cyclohexyl, possibly reducing target engagement.

Biological Activity

N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The characterization of the compound can be achieved through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). For example, the compound's structure can be confirmed using 1H NMR data that shows distinct chemical shifts corresponding to its functional groups.

Example Characterization Data

TechniqueResult
1H NMRδ (ppm): 8.14 (s), 7.66 (d), 6.91 (d), 3.82 (s)
IRPeaks at 2923 cm⁻¹ (C-H stretch), 1698 cm⁻¹ (C=O stretch)
MSm/z = 232 [M+H]+

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated dose-dependent cytotoxicity against human adenocarcinoma cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) .

Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of several pyrrolo derivatives on cancer cell lines. The results indicated that the tested compounds exhibited IC50 values in the micromolar range against these cell lines, highlighting their potential as antitumor agents.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research has indicated that similar heterocyclic compounds can inhibit viral replication and exhibit activity against various viral strains .

Case Study: Antiviral Efficacy
In a comparative study of antiviral agents, certain pyrrolo derivatives demonstrated effective inhibition of viral replication with low cytotoxicity to host cells. This suggests that this compound could also possess similar antiviral capabilities.

The precise mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.

Q & A

Basic: What are the common synthetic routes for N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step pathways:

Core Formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions to generate the pyrrolo[1,2-a]pyrazine core .

Substituent Introduction :

  • 4-Methoxyphenyl Group : Electrophilic aromatic substitution or Suzuki-Miyaura coupling with 4-methoxyphenyl boronic acid .
  • Cyclohexyl Group : Alkylation of the carboxamide nitrogen with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Advanced: How can reaction conditions be optimized to improve yield and selectivity during alkylation of the carboxamide nitrogen?

Methodological Answer:
Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the carboxamide nitrogen .
  • Base Selection : Strong bases (e.g., NaH) improve deprotonation efficiency but may require low temperatures (−20°C) to minimize side reactions .
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems .
  • Kinetic Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry (e.g., 1.2 equivalents of cyclohexyl halide) .

Basic: What spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and cyclohexyl protons (δ ~1.2–2.0 ppm). Aromatic protons (δ ~6.8–7.5 ppm) confirm the 4-methoxyphenyl group .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolopyrazine core .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₈N₃O₂⁺) .
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) .

Advanced: How can computational modeling (e.g., DFT) guide the analysis of stereoelectronic effects in the pyrrolopyrazine core?

Methodological Answer:

  • Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model the core’s conformation and assess steric hindrance from the cyclohexyl group .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to electrophilic attack at the 4-methoxyphenyl ring) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory data in kinase inhibition assays?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy (e.g., -OCH₃ → -CF₃) or cyclohexyl groups to probe steric/electronic effects .
  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
  • Molecular Dynamics (MD) : Simulate binding pocket interactions (e.g., hydrogen bonding with hinge region) to explain potency differences .

Basic: What strategies mitigate degradation of the carboxamide group during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .
  • pH Control : Formulate in buffers (pH 6–7) to avoid acid/base-catalyzed degradation .
  • Stability-Indicating HPLC : Monitor degradation products using a C18 column (ACN/water + 0.1% TFA) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthetic Incorporation : Use ¹³C-labeled cyclohexylamine or ¹⁵N-ammonia in the carboxamide synthesis .
  • LC-MS/MS Analysis : Track labeled metabolites in hepatocyte incubations to identify phase I/II biotransformations .
  • Quantitative NMR : Measure isotope enrichment in excretion products (e.g., urine from rodent models) .

Basic: What crystallographic challenges arise in determining the X-ray structure of this compound?

Methodological Answer:

  • Crystal Growth : Optimize vapor diffusion (e.g., ether diffusion into DCM solution) to obtain diffraction-quality crystals .
  • Disorder Modeling : Address positional disorder in the cyclohexyl group using SHELXL refinement with split sites .
  • Hydrogen Bonding : Identify O-H···N interactions (e.g., between carboxamide and pyrazine N) to stabilize the lattice .

Advanced: How can machine learning predict synthetic accessibility and route efficiency?

Methodological Answer:

  • Descriptor Generation : Use RDKit to compute molecular fingerprints (e.g., Morgan fingerprints) for similarity analysis .
  • Retrosynthetic Models : Train on USPTO datasets with Transformer architectures (e.g., Molecular Transformer) to propose optimal pathways .
  • Yield Prediction : Apply random forest regression on reaction parameters (solvent, catalyst, temperature) from historical data .

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